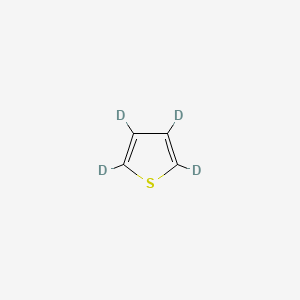

Thiophene-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuteriothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(SC(=C1[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174285 | |

| Record name | Thiophene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2036-39-7 | |

| Record name | Thiophene-d4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Thiophene-d4 and its chemical properties?

An In-depth Technical Guide to Thiophene-d4 for Researchers and Drug Development Professionals

Introduction: Beyond the Thiophene Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of approved therapeutics, including anti-inflammatory agents like tiaprofenic acid, antipsychotics such as olanzapine, and antiplatelet drugs like clopidogrel.[3][4] While the thiophene ring itself provides a versatile and synthetically tractable core, the strategic modification of its isotopic composition opens a new dimension of utility. This guide focuses on this compound (2,3,4,5-tetradeuteriothiophene), the fully deuterated analogue of thiophene, a critical tool for modern pharmaceutical research and development.

The substitution of hydrogen with its stable, non-radioactive heavy isotope, deuterium, is far more than a subtle structural tweak.[5] This modification can profoundly impact a molecule's physicochemical properties, most notably its metabolic stability.[6] This phenomenon, known as the Kinetic Isotope Effect (KIE), is leveraged in drug development to enhance pharmacokinetic profiles, potentially leading to lower dosing frequencies, improved safety, and reduced formation of toxic metabolites.[5][7] Furthermore, deuterated compounds like this compound are indispensable as internal standards in quantitative bioanalysis, providing unparalleled accuracy in mass spectrometry-based assays.[6][8] This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of this compound for the modern researcher.

Core Chemical and Physical Properties

This compound shares the fundamental aromaticity and reactivity profile of its non-deuterated counterpart, readily undergoing electrophilic substitution.[9][10] However, its increased mass and the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond introduce key physical differences.

| Property | Thiophene (Non-labeled) | This compound (Deuterated) | Data Source(s) |

| Chemical Formula | C₄H₄S | C₄D₄S | [10][11] |

| Molecular Weight | 84.14 g/mol | 88.16 g/mol | [10][12] |

| CAS Number | 110-02-1 | 2036-39-7 | [12][13] |

| Appearance | Colorless liquid, benzene-like odor | Colorless liquid | [9][14] |

| Boiling Point | 84 °C | ~84 °C (Expected to be very similar) | [10] |

| Melting Point | -38 °C | ~-38 °C (Expected to be very similar) | [10] |

| Density | 1.051 g/mL at 25 °C | Slightly denser than 1.051 g/mL | [10] |

| Isotopic Enrichment | N/A | Typically ≥98 atom % D | [13] |

| Storage & Stability | Store at room temperature. Flammable. | Store at room temperature. Stable under recommended conditions. Re-analyze after extended periods. | [10][11][13] |

Spectroscopic Profile: The Deuterium Signature

The complete substitution of protons with deuterons creates a distinct spectroscopic fingerprint for this compound, which is fundamental to its application and quality control.

-

¹H NMR Spectroscopy : In a ¹H NMR spectrum, this compound is characterized by the near-complete absence of signals in the aromatic region (typically ~7.0-7.4 ppm for thiophene).[15][16] The only visible signals would be from residual, non-deuterated isotopologues or the solvent itself. This "proton silence" is a direct confirmation of its identity and isotopic purity.

-

Mass Spectrometry (MS) : The mass spectrum provides the most direct evidence of deuteration. The molecular ion peak for this compound appears at m/z 88, a clear shift of +4 mass units from the m/z 84 peak of unlabeled thiophene.[12][17] This predictable mass difference is the cornerstone of its use as an internal standard.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show signals for the thiophene carbons, but instead of being split by protons (C-H coupling), they will exhibit splitting from the attached deuterium atoms (C-D coupling), often appearing as multiplets.

Synthesis Methodologies

The preparation of this compound primarily relies on hydrogen-deuterium (H/D) exchange reactions, where the protons on a pre-existing thiophene ring are swapped for deuterons from a deuterium source, typically deuterium oxide (D₂O).

Protocol: Base-Catalyzed H/D Exchange

This method leverages the acidity of the thiophene protons to facilitate exchange in the presence of a base and a deuterium source.

Objective: To synthesize this compound via base-catalyzed H/D exchange.

Materials:

-

Thiophene

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (or generated in situ from sodium metal and D₂O)

-

Pressure-rated reaction vessel (e.g., a sealed tube)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, combine thiophene with a solution of NaOD in D₂O. The molar excess of D₂O should be significant to drive the equilibrium towards full deuteration.

-

Heating: Securely seal the vessel and heat it to a temperature above 150 °C. The reaction is typically run for 24-48 hours to ensure complete exchange at all four positions. Causality: The elevated temperature provides the necessary activation energy to deprotonate the less acidic β-protons (C3, C4) in addition to the more acidic α-protons (C2, C5).

-

Workup: After cooling the vessel to room temperature, carefully unseal it. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the organic product from the aqueous phase using anhydrous diethyl ether (3x volumes).

-

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate to remove any residual D₂O or H₂O.

-

Purification: Filter off the drying agent and carefully remove the solvent by distillation. The resulting crude this compound can be further purified by fractional distillation to yield the high-purity product.

-

Validation: Confirm the isotopic purity of the final product using Mass Spectrometry (to verify the mass shift to m/z 88) and ¹H NMR (to confirm the absence of proton signals).

Core Applications in Pharmaceutical R&D

Internal Standard for Quantitative Mass Spectrometry

The most prevalent application of this compound is as an internal standard (IS) for the quantification of thiophene-containing analytes in complex matrices like plasma or urine.[6] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.

Principle of Self-Validation: this compound fulfills this perfectly. It has virtually identical chromatographic retention times, extraction recovery, and ionization efficiency as its non-deuterated counterpart. However, its +4 Da mass difference allows the mass spectrometer to detect it on a separate channel. By adding a known amount of this compound to every sample, any sample-to-sample variation in extraction efficiency or instrument response can be normalized, ensuring highly accurate and precise quantification.[8][18]

Caption: The Kinetic Isotope Effect (KIE) slows metabolism of a deuterated thiophene.

Conclusion

This compound is a powerful and versatile chemical tool that transcends its role as a simple labeled analogue. For analytical scientists, it provides the gold standard for robust and reliable quantification of thiophene-containing compounds. For drug discovery and development professionals, it serves as a key reagent for investigating metabolic pathways and as a strategic building block for creating new chemical entities with potentially superior pharmacokinetic and safety profiles. [5][6][8]A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the modern laboratory.

References

-

Muttil, P. & Singh, H. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. PubMed. Available at: [Link]

-

Gant, T. G. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Available at: [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. Available at: [Link]

-

Heinrich, K.H., et al. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. INIS-IAEA. Available at: [Link]

-

Wang, F., et al. (2021). Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. The Royal Society of Chemistry. Available at: [Link]

-

ChemWhat. This compound CAS#: 2036-39-7. ChemWhat. Available at: [Link]

-

Esselman, B.J., et al. (2017). Synthesis of deuterium-containing isotopologues of thiophene. ResearchGate. Available at: [Link]

-

Wikipedia. Thiophene. Wikipedia. Available at: [Link]

-

PubChem. Thiophene. National Institutes of Health. Available at: [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Supplementary Information. Various. Available at: [Link]

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Britannica. Thiophene. Britannica. Available at: [Link]

-

MDPI. Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

-

Scribd. Thiophene: Structure, Properties, Reactions. Scribd. Available at: [Link]

-

Gil-Falgon, S., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

SlideShare. Preparation and Properties of Thiophene. SlideShare. Available at: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

-

Sharma, N., et al. (2016). Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]

-

ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring... ResearchGate. Available at: [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]

-

NIST. Thiophene. NIST WebBook. Available at: [Link]

-

SpectraBase. Thiophene - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

D'Acremont, M., et al. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. PubMed. Available at: [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemwhat.com [chemwhat.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Thiophene [webbook.nist.gov]

- 18. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to 2,3,4,5-Tetradeuteriothiophene (Thiophene-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Deuterium in Chemical Research

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool. This seemingly minor alteration—the addition of a single neutron—can profoundly influence a molecule's physicochemical properties, metabolic fate, and spectroscopic signature. This guide provides a comprehensive technical overview of 2,3,4,5-tetradeuteriothiophene, also known as thiophene-d4, a deuterated heterocyclic compound with significant applications in mechanistic studies, drug discovery, and advanced analytical techniques.

Thiophene and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and functional materials.[1] The introduction of deuterium into the thiophene ring offers a unique avenue to investigate reaction mechanisms, enhance the metabolic stability of drug candidates, and provide highly accurate internal standards for quantitative analysis.[2] This guide will delve into the core specifications of this compound, its synthesis, analytical characterization, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Specifications of 2,3,4,5-Tetradeuteriothiophene

2,3,4,5-Tetradeuteriothiophene is a specialized chemical reagent, and its utility is intrinsically linked to its precise chemical and isotopic purity.

Chemical Identification:

| Identifier | Value |

| Chemical Name | 2,3,4,5-Tetradeuteriothiophene |

| Synonyms | This compound, Perdeuterated thiophene |

| CAS Number | |

| Molecular Formula | C₄D₄S |

| Molecular Weight | 88.16 g/mol |

Physicochemical Properties and Purity:

Commercially available 2,3,4,5-tetradeuteriothiophene is typically a colorless liquid. Its specifications are critical for its application, and a typical Certificate of Analysis will include the following:

| Specification | Typical Value | Method of Analysis |

| Chemical Purity | ≥98% | Gas Chromatography-Mass Spectrometry (GC-MS)[3] |

| Isotopic Enrichment | ≥98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5] |

| Appearance | Colorless liquid | Visual Inspection |

| Storage | Room temperature, under inert atmosphere | - |

Note: Specifications can vary between suppliers. It is crucial to consult the supplier-specific Certificate of Analysis for precise data.

Synthesis of 2,3,4,5-Tetradeuteriothiophene: A Methodological Overview

The preparation of fully deuterated thiophene typically involves a hydrogen-deuterium (H/D) exchange reaction, where the hydrogen atoms on the thiophene ring are replaced with deuterium atoms from a deuterium source. A prevalent and efficient method is the silver-catalyzed H/D exchange using deuterium oxide (D₂O) as the deuterium source.[6][7][8]

Conceptual Workflow: Silver-Catalyzed H/D Exchange

The synthesis hinges on the ability of a silver catalyst to activate the C-H bonds of the thiophene ring, facilitating their cleavage and subsequent quenching by a deuteron from D₂O. This process is repeated until all hydrogen atoms are substituted.

Caption: Workflow for the synthesis of 2,3,4,5-tetradeuteriothiophene.

Detailed Experimental Protocol: Silver-Catalyzed Deuteration

The following protocol is a representative example for the synthesis of fully deuterated thiophene derivatives and can be adapted for 2,3,4,5-tetradeuteriothiophene.[6][9]

Materials:

-

Thiophene

-

Deuterium Oxide (D₂O)

-

Silver Carbonate (Ag₂CO₃)

-

Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) or similar phosphine ligand

-

Anhydrous solvent (e.g., Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine thiophene (1.0 mmol), silver carbonate (0.1 mmol), and the phosphine ligand (0.1 mmol).

-

Solvent and Deuterium Source: Add the anhydrous solvent (e.g., 2 mL of dioxane) and deuterium oxide (20 mmol).

-

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the proton signals.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography to obtain pure 2,3,4,5-tetradeuteriothiophene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the phosphine ligand and other reaction components.

-

Anhydrous Solvent: While D₂O is the deuterium source, using an anhydrous co-solvent can improve the solubility of the starting materials and catalyst.

-

Silver Catalyst and Phosphine Ligand: The combination of a silver salt and a phosphine ligand forms the active catalytic species that facilitates the C-H bond activation. The choice of ligand can significantly influence the reaction efficiency.

-

Excess D₂O: A large excess of D₂O drives the equilibrium of the H/D exchange towards the fully deuterated product.

-

Elevated Temperature: Provides the necessary activation energy for the C-H bond cleavage.

Analytical Characterization: Ensuring Quality and Integrity

The utility of 2,3,4,5-tetradeuteriothiophene is critically dependent on its isotopic enrichment and chemical purity. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for determining the isotopic enrichment and confirming the position of deuterium incorporation.[10]

-

¹H NMR: In a fully deuterated sample, the proton signals should be absent or significantly diminished. The residual proton signals can be used to quantify the level of isotopic enrichment.

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and can be used for quantitative analysis of isotopic abundance.[4][5]

-

¹³C NMR: The carbon spectrum will show characteristic changes in splitting patterns upon deuteration. The C-D coupling constants are smaller than C-H coupling constants, and the signals of deuterated carbons are typically triplets due to coupling with the spin-1 deuterium nucleus.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its chemical purity.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing the chemical purity of the volatile this compound. The mass spectrum will show a molecular ion peak at m/z 88, corresponding to C₄D₄S. The fragmentation pattern can also be compared to that of unlabeled thiophene to confirm the structure.

Logical Flow of Analysis

Caption: Analytical workflow for the quality control of 2,3,4,5-tetradeuteriothiophene.

Applications in Research and Drug Development

The unique properties of 2,3,4,5-tetradeuteriothiophene make it a valuable tool in several areas of scientific research.

Mechanistic Studies

Deuterium-labeled compounds are frequently used as tracers to elucidate reaction mechanisms.[11] By tracking the fate of the deuterium atoms, researchers can gain insights into bond-breaking and bond-forming steps, as well as the involvement of intermediates. For instance, in hydrodesulfurization (HDS) studies, deuterated thiophene can help to understand the role of C-H bond activation in the removal of sulfur from petroleum feedstocks.[11]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The substitution of hydrogen with deuterium can significantly alter the rate of drug metabolism. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic processes mediated by cytochrome P450 enzymes.[2] Thiophene-containing drugs are known to undergo metabolic activation to reactive metabolites, which can lead to toxicity.[12] The use of deuterated thiophene analogues can help to:

-

Probe Metabolic Pathways: By comparing the metabolism of the deuterated and non-deuterated drug, researchers can identify the sites of metabolic oxidation.

-

Improve Metabolic Stability: Strategic deuteration of metabolically labile positions can lead to a longer half-life, reduced dosing frequency, and an improved safety profile of a drug candidate.

Internal Standards in Quantitative Analysis

In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.[12] 2,3,4,5-Tetradeuteriothiophene can be used to synthesize deuterated analogues of thiophene-containing drugs. These deuterated internal standards have several advantages:

-

Similar Physicochemical Properties: They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.

-

Correction for Matrix Effects and Recovery: They accurately compensate for variations in sample preparation and matrix-induced signal suppression or enhancement.

-

High Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantitative bioassays.

Conceptual Application in Drug Metabolism

Caption: Use of deuterated thiophene analogues in drug metabolism studies.

Safety and Handling

2,3,4,5-Tetradeuteriothiophene should be handled with the same precautions as unlabeled thiophene. It is a flammable liquid and should be stored in a well-ventilated area away from ignition sources. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3,4,5-Tetradeuteriothiophene is more than just a heavy version of a common heterocycle. It is a precision tool that empowers researchers to unravel complex chemical and biological processes. From elucidating reaction mechanisms to designing safer and more effective drugs, the applications of this deuterated compound are both broad and impactful. This guide has provided a foundational understanding of its specifications, synthesis, analysis, and applications, intended to equip scientists and drug development professionals with the knowledge to effectively leverage the subtle yet significant power of deuterium in their research endeavors.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

-

Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings. The Royal Society of Chemistry. [Link]

-

Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives. Organic & Biomolecular Chemistry. [Link]

-

Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives. OSTI.GOV. [Link]

-

Silver Salt Enabled H/D Exchange at β Position of Thiophene Rings: Synthesis of Fully Deuterated Thiophene derivatives. OSTI.GOV. [Link]

-

Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals. ACS Catalysis. [Link]

-

Deuterium Tracer Experiments Prove the Thiophenic Hydrogen Involvement During the Initial Step of Thiophene Hydrodesulfurization. ResearchGate. [Link]

-

Thiophene. Wikipedia. [Link]

-

Thiophene, 99%, COA, Certificate of Analysis, 110-02-1, T 1649. Ottokemi. [Link]

-

Certificate of analysis - Thiophene-3-carboxaldehyde. Thermo Fisher Scientific. [Link]

-

Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry. PubMed. [Link]

-

Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed. [Link]

-

Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. PubMed. [Link]

-

Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]

-

Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. [Link]

-

G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. [Link]

-

TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. NCBI Bookshelf. [Link]

-

Metabolomics and isotope tracing. PubMed Central. [Link]

-

Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. PubMed Central. [Link]

-

Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PubMed Central. [Link]

-

Isotope tracing in health and disease. PubMed Central. [Link]

-

Thiophene. NIST WebBook. [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]

-

The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. ResearchGate. [Link]

-

PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA Journals. [Link]

Sources

- 1. eprajournals.com [eprajournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives | ORNL [ornl.gov]

- 8. Silver salt enabled H/D exchange at the β-position of thiophene rings: synthesis of fully deuterated thiophene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. osti.gov [osti.gov]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Divergence of Thiophene and Thiophene-d4: An Isotopic Perspective

Introduction

In the landscape of pharmaceutical and materials science research, thiophene and its derivatives are foundational building blocks for a vast array of functional molecules, from agrochemicals to conductive polymers.[1][2] The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle yet powerful modification that can profoundly alter the physicochemical properties of a molecule. This technique, known as isotopic labeling, provides an invaluable tool for elucidating reaction mechanisms, altering metabolic pathways in drug development, and serving as an internal standard in quantitative mass spectrometry.

This guide offers a detailed exploration of the core physical and chemical differences between thiophene (C₄H₄S) and its fully deuterated isotopologue, thiophene-d4 (C₄D₄S). We will move beyond a simple recitation of data to explain the quantum mechanical origins of these differences, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage isotopic labeling in their work. The narrative is grounded in the principles of causality, ensuring that every experimental choice and observed phenomenon is mechanistically justified.

Part 1: Core Physical Property Divergence

The substitution of four protium (¹H) atoms with deuterium (²H) atoms introduces a significant percentage increase in molecular mass. This fundamental change directly influences macroscopic physical properties due to the effect of mass on intermolecular forces and molecular vibrations.

Molecular Weight

The most direct consequence of deuteration is an increase in molecular weight. The atomic mass of hydrogen is approximately 1.008 amu, while deuterium is 2.014 amu. This results in a mass increase of approximately 4.024 amu for this compound.

Boiling Point, Melting Point, and Density

Isotopic substitution leads to subtle but measurable changes in bulk physical properties. Bonds involving deuterium are slightly shorter and stronger than their hydrogen counterparts, a consequence of the lower zero-point vibrational energy of the heavier C-D bond.[3] This can lead to minor alterations in crystal packing and intermolecular forces (van der Waals interactions), typically resulting in slightly higher melting points, boiling points, and density for the deuterated compound.[4] For instance, the replacement of hydrogen with deuterium in non-hydrogen-bonded systems has been shown to cause a decrease in the critical temperature, while in systems with hydrogen bonding, it leads to an increase.[4] While specific experimental values for this compound are not always widely reported, the expected trends are well-established.

Data Summary: Physical Properties

| Property | Thiophene (C₄H₄S) | This compound (C₄D₄S) | Rationale for Difference |

| Molecular Formula | C₄H₄S | C₄D₄S | Isotopic substitution of all four hydrogen atoms with deuterium. |

| Molecular Weight | 84.14 g/mol [5] | 88.16 g/mol [6][7] | Increased mass of deuterium (²H) compared to protium (¹H). |

| Melting Point | -38 °C[1] | Expected to be slightly higher | Differences in zero-point energy affect intermolecular forces and crystal lattice packing.[3] |

| Boiling Point | 84 °C[1] | Expected to be slightly higher | Increased molecular mass and altered polarizability affect London dispersion forces.[3] |

| Density | 1.051 g/mL (at 25 °C)[8] | Expected to be slightly higher | The molecule has a higher mass within a very similar molecular volume. |

Caption: Molecular structures of Thiophene and this compound.

Part 2: Chemical and Spectroscopic Divergence

The chemical differences between thiophene and this compound are primarily rooted in the mass difference between H and D, which manifests in vibrational energy levels and bond strengths. These differences are most apparent through spectroscopic analysis and kinetic studies.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is exceptionally sensitive to isotopic substitution. The frequency of a bond vibration is proportional to the square root of the force constant divided by the reduced mass of the system.

-

Causality: Since deuterium is roughly twice the mass of protium, the reduced mass (μ) for a C-D bond is significantly greater than for a C-H bond. This leads to a predictable decrease in the vibrational frequency for C-D stretching and bending modes. The C-H stretching vibrations in thiophene typically appear around 3100 cm⁻¹.[9] For this compound, the corresponding C-D stretching vibrations are expected to shift to a much lower frequency, approximately 2300 cm⁻¹ (a factor of ~1/√2).

-

Practical Impact: This clear spectral separation allows for easy differentiation between the two isotopologues and can be used to quantify the degree of deuteration in a sample. The "fingerprint" region of the spectrum will also be altered, as ring deformation modes coupled with C-H bending will be affected.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals the most dramatic and analytically useful differences.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic signals for the aromatic protons (typically ~7.0-7.4 ppm) will be absent.[11] The only visible signal may be a residual, un-deuterated thiophene impurity. This makes ¹H NMR a powerful tool for assessing isotopic purity.

-

²H NMR: Deuterium is an NMR-active nucleus (spin I=1), though it is a quadrupolar nucleus, which results in broader signals compared to protons. A ²H NMR spectrum of this compound would show signals in the same chemical shift region as the protons in thiophene, confirming the positions of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum is also significantly affected.

-

Coupling: The large one-bond C-H coupling (~160-185 Hz) is replaced by a smaller one-bond C-D coupling. Due to the spin I=1 of deuterium, each carbon directly attached to a deuterium will appear as a triplet (1:1:1 ratio).

-

Isotope Shift: The electron-donating character of a C-D bond is slightly different from a C-H bond, leading to a small upfield shift (typically 0.1-0.5 ppm) in the ¹³C chemical shift for the deuterated carbon and its neighbors.

-

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the mass difference.

-

Molecular Ion: The molecular ion (M⁺) peak for thiophene appears at m/z 84.[12] For this compound, this peak will be shifted to m/z 88, providing unambiguous confirmation of the fully deuterated structure.

-

Fragmentation: The fragmentation patterns may also exhibit subtle differences. Because C-D bonds are stronger than C-H bonds, fragmentation pathways that involve the cleavage of a C-D bond may be less favored compared to the analogous C-H cleavage in thiophene. This can alter the relative intensities of fragment ions in the mass spectrum.

Chemical Reactivity: The Kinetic Isotope Effect (KIE)

The difference in zero-point energy between C-H and C-D bonds means that more energy is required to break a C-D bond.[13] This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where a reaction is slowed down when a hydrogen atom being removed in the rate-determining step is replaced by deuterium.[14]

-

Causality: Thiophene readily undergoes electrophilic substitution reactions (e.g., halogenation, nitration, acylation), which are significantly faster than for benzene.[1][15] The mechanism often involves the rate-determining cleavage of a C-H bond from the intermediate sigma complex to restore aromaticity.

-

Practical Impact: For such a reaction, the rate for this compound will be measurably slower than for thiophene. The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) can be substantial (typically 2-8 for primary KIEs) and serves as powerful evidence that C-H bond cleavage is indeed part of the rate-determining step.[13] This principle is exploited in drug development to slow metabolic degradation at specific sites, potentially increasing a drug's half-life.[3]

Caption: Energy profile illustrating the higher activation energy (Ea) for C-D vs. C-H bond cleavage.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems, where the expected outcomes directly confirm the principles discussed.

Protocol 1: Synthesis of this compound via H-D Exchange

This protocol describes a standard method for deuterating aromatic rings. The successful synthesis is validated by the analytical methods in Protocol 2.

Objective: To replace the four protons on the thiophene ring with deuterium atoms.

Materials:

-

Thiophene (10 mmol)

-

Deuterium oxide (D₂O, 99.8 atom % D, 20 mL)

-

Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D, 2 mL)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine thiophene, deuterium oxide, and sulfuric acid-d2.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. The acidic D₂O serves as the deuterium source, and D₂SO₄ catalyzes the electrophilic substitution (H/D exchange).

-

Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Neutralization: Combine the organic extracts and wash them carefully with a saturated solution of sodium bicarbonate in D₂O, followed by a wash with D₂O to remove any residual acid.

-

Drying & Isolation: Dry the organic layer over anhydrous sodium carbonate, filter, and carefully remove the solvent by rotary evaporation at low temperature to yield this compound.

-

Validation: Proceed to Protocol 2 for spectroscopic analysis to confirm isotopic incorporation and purity.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Comparative Spectroscopic Analysis

Objective: To identify and compare the spectroscopic signatures of thiophene and this compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions of both thiophene and the synthesized this compound in a suitable solvent (e.g., CDCl₃ for NMR, CCl₄ for IR, methanol for MS).

-

FTIR Analysis:

-

Acquire an FTIR spectrum for each sample.

-

Expected Outcome: Observe the disappearance of the C-H stretch (~3100 cm⁻¹) and the appearance of a new C-D stretch (~2300 cm⁻¹) in the this compound spectrum.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum for each sample.

-

Expected Outcome: Observe the absence of aromatic signals in the this compound spectrum, confirming high isotopic purity.

-

Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Expected Outcome: Observe that the carbon signals in the this compound spectrum appear as small triplets (due to C-D coupling) and are slightly upfield compared to the singlets in the thiophene spectrum.

-

-

Mass Spectrometry Analysis:

-

Acquire a mass spectrum for each sample using a technique like GC-MS or direct infusion.

-

Expected Outcome: The molecular ion peak for thiophene will be at m/z 84, while for this compound it will be at m/z 88.

-

Caption: Workflow for comparative spectroscopic analysis.

Conclusion

The replacement of hydrogen with deuterium in the thiophene ring creates a molecule, this compound, that is chemically similar yet possesses distinct and predictable physical and spectroscopic properties. These differences, arising from the fundamental mass disparity between the isotopes, are not mere chemical curiosities; they are powerful tools for modern research. Understanding the shifts in vibrational frequencies, the altered NMR signatures, and the kinetic isotope effect allows scientists to trace metabolic pathways, elucidate complex reaction mechanisms, and design more robust pharmaceutical compounds. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently employ and interpret the unique characteristics of deuterated thiophene in their scientific endeavors.

References

-

Wikipedia. Thiophene. [Link]

-

PubChem. Thiophene. [Link]

-

National Institute of Standards and Technology (NIST). Thiophene. [Link]

-

Sciencemadness Wiki. Thiophene. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene... [Link]

-

SlideShare. Preparation and Properties of Thiophene. [Link]

-

CAS Common Chemistry. Thiophene. [Link]

-

Wikipedia. Deuterium. [Link]

-

Longdom Publishing. Thiophene: An Overview of Its Properties. [Link]

-

Quora. Q. What are the properties of thiophene? - Chemistry point. [Link]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

The Merck Index Online. Thiophene. [Link]

-

Chemical Point. Thiophene. [Link]

-

RSC Publishing. Impact of H/D isotopic effects on the physical properties of materials. [Link]

-

ACS Publications. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds... [Link]

-

Optica Publishing Group. Infrared Spectra of Thiophene Adsorbed on H-Montmorillonite. [Link]

-

Taylor & Francis Online. THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid... [Link]

-

ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

-

RSC Publishing. Charge-exchange mass spectra of thiophene, pyrrole and furan. [Link]

-

PubMed. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds... [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

ResearchGate. Infrared spectrum of sythensized thiophene dendron. [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Link]

-

AIP Publishing. Deuterium isotope effects in binary critical mixtures. [Link]

-

ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... [Link]

-

YouTube. What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. [Link]

-

SpectraBase. Thiophene - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. Kinetic Isotope Effects. [Link]

-

National Institute of Standards and Technology (NIST). Thiophene. [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Thiophene, C4H4S, 110-02-1, Divinylene sulfide, Thiole, Thiacyclopentadiene, Thiophene [mallakchemicals.com]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Thiophene [webbook.nist.gov]

- 6. This compound | CAS 2036-39-7 | LGC Standards [lgcstandards.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thiophene - Sciencemadness Wiki [sciencemadness.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. uop.edu.pk [uop.edu.pk]

Introduction: Understanding the Isotopic Distinction in Safety

An In-depth Technical Guide to the Safe Handling of Thiophene-d4 for Laboratory Professionals

This compound (C₄D₄S), the deuterated analogue of thiophene, is an indispensable tool in modern research, particularly in pharmaceutical development and metabolic studies where it serves as a stable isotope-labeled internal standard. While the substitution of hydrogen with deuterium imparts unique properties for mass spectrometry-based quantification, it does not significantly alter the chemical reactivity or the toxicological profile of the molecule. Therefore, for the purposes of laboratory safety, the Safety Data Sheet (SDS) for this compound is fundamentally based on the well-characterized hazards of its parent compound, Thiophene. This guide synthesizes the critical safety information from various authoritative sources to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the risks and the necessary protocols for the safe handling of this compound.

Section 1: Chemical Identification and Physicochemical Properties

Proper identification and understanding of a chemical's physical properties are the foundation of a robust safety assessment. These characteristics influence its behavior in the laboratory environment, from storage requirements to the potential for vapor accumulation.

| Property | Value | Source(s) |

| Chemical Name | 2,3,4,5-tetradeuteriothiophene | [1][2] |

| Synonyms | This compound, Thiofuran-d4 | [2][3][4] |

| CAS Number | 2036-39-7 | [2][3][4] |

| Unlabeled CAS | 110-02-1 | [3][4] |

| Molecular Formula | C₄D₄S | [2][3] |

| Molecular Weight | 88.16 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Benzene-like, pungent, stench | [3][5][6] |

| Boiling Point | 84 °C (183 °F) | [1][3][6] |

| Melting Point | -38 °C (-36.4 °F) | [3][6] |

| Flash Point | -9 °C (15.8 °F) [Closed Cup] | [3][6] |

| Density | 1.065 g/cm³ | [3] |

| Vapor Density | 2.9 (Air = 1) | [3] |

| Autoignition Temp. | 395 °C (743 °F) | [3][7] |

| Solubility in Water | Approx. 3 g/L | [3] |

| Explosive Limits | LEL: 1.5% / UEL: 12.5% | [3][7] |

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The causality behind this classification stems from its high flammability and its acute and chronic health risks. The low flash point means that vapors can ignite at room temperature, while its toxicity profile necessitates stringent measures to prevent exposure.

GHS Classification Summary [3]:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

-

Acute Toxicity, Inhalation: Category 3 (H331: Toxic if inhaled)

-

Skin Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Irritation: Category 1 / 2A (H318/H319: Causes serious eye damage/irritation)

-

Aquatic Hazard (Acute & Chronic): Category 3 (H412: Harmful to aquatic life with long lasting effects)

The following diagram visually represents the GHS pictograms and their associated hazards for this compound.

Caption: GHS Hazard Pictograms for this compound.

Section 3: Principles of Safe Handling and Storage

A proactive approach to safety is paramount. The following principles are derived from the chemical's properties and are designed to create a self-validating system of safety where risks are engineered out of the workflow.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] This is critical because its vapors are heavier than air and can accumulate in low-lying areas, posing both a fire and inhalation risk.[5]

-

Ignition Source Control: this compound is highly flammable with a very low flash point.[3][6] All sources of ignition—open flames, hot surfaces, sparks, and static discharge—must be strictly prohibited in handling and storage areas.[8]

-

Grounding and Bonding: Metal containers used for transferring the liquid must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[7][8] Use only non-sparking tools for opening and closing containers.[1][8]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place designated for flammable liquids.[1][7] The storage area should be separate from incompatible materials, particularly strong oxidizing agents and strong acids, with which it can react violently.[3][8]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[6] Wash hands thoroughly after handling and before any breaks. Contaminated clothing should be removed promptly.[8]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a function of a risk assessment for the specific procedure being performed. The following workflow provides a logical pathway for determining the appropriate level of protection.

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8]

-

Skin Protection: Handle with gloves that have been inspected for integrity before use. Dispose of contaminated gloves properly. Wear impervious, flame-resistant clothing or a lab coat to prevent skin contact.[1][3]

-

Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with organic vapor cartridges approved by NIOSH or an equivalent European standard.[1][7]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm to personnel and the environment.

First-Aid Measures

-

Inhalation: Immediately move the victim to fresh air.[3] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]

-

Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Consult a physician if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or Poison Control Center immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][3] Water spray can be used to cool fire-exposed containers, but a direct water jet may be ineffective and could spread the flammable liquid.[7][8]

-

Specific Hazards: Combustion produces poisonous gases, including toxic oxides of sulfur and carbon (CO, CO₂).[3][8] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[8] Containers may explode when heated.[6][8]

-

Protective Actions: Fire-fighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel.[8] Remove all sources of ignition.[1][8] Ensure adequate ventilation.[3] Avoid breathing vapors and prevent contact with skin and eyes.[1][3]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1][8]

-

Containment and Cleanup:

-

Stop the leak if it can be done without risk.[7]

-

For small spills, absorb with an inert, non-combustible material such as dry earth, sand, or activated charcoal adsorbent.[7][8]

-

Collect the material using non-sparking tools and place it in a suitable, closed, and labeled container for hazardous waste disposal.[1][7]

-

Ventilate the area and wash the spill site after material pickup is complete.[8]

-

Section 6: Stability and Reactivity

Understanding chemical incompatibilities is crucial for preventing dangerous reactions.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.[3]

-

Incompatible Materials: Strong oxidizing agents (e.g., perchlorates, nitrates), strong acids, and nitric acid, as violent reactions can occur.[3][6][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and sulfur oxides.[3]

Section 7: Toxicological Profile

The toxicological information is primarily based on the parent compound, Thiophene. It is very hazardous in case of ingestion and toxic if inhaled.[3][7]

-

Acute Effects: Contact can cause severe irritation to the eyes and skin.[3][8] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, nausea, and vomiting.[6]

-

Chronic Effects: Repeated or prolonged exposure can cause damage to target organs, including the blood, kidneys, nervous system, and liver.[7] Chronic exposure may also lead to dermatitis due to the degreasing properties of the substance.

-

Carcinogenicity and Mutagenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[3] Data on mutagenic effects is not available.[3]

Section 8: Disposal Considerations

Chemical waste must be handled with the same care as the virgin material.

-

Waste Disposal Method: Disposal must be conducted by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[3] Do not mix with other waste.

-

Contaminated Packaging: Uncleaned containers should be treated as hazardous and handled in the same manner as the product itself. Do not cut, drill, or weld on or near empty containers as they may contain explosive vapors.[9]

Conclusion

This compound, while an invaluable research chemical, presents significant flammability and health hazards that demand rigorous adherence to safety protocols. By understanding the causality behind these hazards—its low flash point, vapor density, and toxicity—researchers can implement the engineering controls, administrative procedures, and personal protective equipment detailed in this guide. This integrated approach ensures a self-validating system of safety, protecting both the individual scientist and the broader research environment.

References

-

MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP. Available at: [Link]

-

Hazardous Substance Fact Sheet: Thiophene. (n.d.). New Jersey Department of Health. Available at: [Link]

-

Thiophene | C4H4S | CID 8030. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemwhat.com [chemwhat.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | CAS 2036-39-7 | LGC Standards [lgcstandards.com]

- 5. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. nj.gov [nj.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

The Researcher's Guide to Thiophene-d4: Commercial Suppliers and Isotopic Purity Verification

Introduction: The Critical Role of Thiophene-d4 in Scientific Research

This compound (C₄D₄S), a deuterated isotopologue of thiophene, serves as an indispensable tool in a multitude of research and development applications, particularly within the pharmaceutical and materials science sectors. Its utility as an internal standard in mass spectrometry, a tracer in metabolic studies, and a component in the synthesis of complex deuterated molecules underscores the importance of sourcing high-purity material.[1] The substitution of hydrogen with deuterium atoms imparts a greater mass, allowing for clear differentiation in mass-sensitive analytical techniques and can also influence reaction kinetics, a phenomenon known as the kinetic isotope effect.

For researchers, scientists, and drug development professionals, the selection of a commercial supplier for this compound is a critical decision that directly impacts the reliability and reproducibility of experimental outcomes. The primary determinant of quality for this and other deuterated compounds is its isotopic purity, which refers to the percentage of molecules in which all four hydrogen atoms have been replaced by deuterium. This guide provides an in-depth analysis of commercial suppliers and a comprehensive overview of the methods used to verify the isotopic purity of this compound, ensuring the integrity of your research.

Navigating the Commercial Landscape: A Comparative Analysis of this compound Suppliers

The procurement of high-purity this compound necessitates a careful evaluation of commercial suppliers. While numerous vendors offer this product, the quality and the accompanying documentation can vary. Key considerations for supplier selection include the stated isotopic purity, the analytical methods used for its determination, the availability of a Certificate of Analysis (CoA), and, of course, cost and availability. Below is a comparative table of prominent suppliers.

| Supplier | Product Number (Example) | Stated Isotopic Purity (atom % D) | Analytical Methods Mentioned | Certificate of Analysis (CoA) |

| CDN Isotopes | D-2860 | 98 | Not explicitly stated on the product page, but CoAs are provided with shipment.[2][3] | Provided with each product shipped.[2] |

| LGC Standards | CDN-D-2860 | 98 | Not explicitly stated on the product page. CoAs are prepared in accordance with ISO Guide 31.[4][5] | Available for their products.[5] |

| Alfa Chemistry | 2036-39-7 | 98 | Not explicitly stated on the product page. | A portal is available on their website to download CoAs by providing the catalog and lot number.[6] |

| Sigma-Aldrich (Merck) | 489689 | ≥98 | Not explicitly stated on the product page. | Available for download on their website by entering the product and lot number.[7][8] |

| Cambridge Isotope Laboratories, Inc. | DLM-268 | 98 | Not explicitly stated on the product page. | Available for their products. |

Note: The information in this table is based on publicly available data and is subject to change. It is always recommended to contact the supplier directly for the most up-to-date specifications and a lot-specific Certificate of Analysis.

The Gatekeeper of Quality: Understanding the Certificate of Analysis

A Certificate of Analysis is a critical document that provides assurance of the quality and purity of a chemical product.[9] For this compound, the CoA is the primary source of information regarding its isotopic enrichment. When reviewing a CoA, researchers should pay close attention to the following:

-

Isotopic Purity (atom % D): This value represents the percentage of deuterium at the labeled positions. For this compound, a value of 98 atom % D indicates that, on average, 98% of the hydrogen sites on the thiophene ring are occupied by deuterium.

-

Analytical Method: The CoA should specify the analytical technique used to determine the isotopic purity. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Chemical Purity: This indicates the percentage of the desired compound, irrespective of its isotopic composition. It is typically determined by techniques like Gas Chromatography (GC).

-

Lot Number: This unique identifier allows for traceability of the specific batch of the product.

The process of selecting a supplier and verifying the quality of this compound can be visualized as a structured workflow.

Caption: Workflow for this compound supplier selection and quality control.

Verifying Isotopic Purity: A Practical Guide for the Researcher

While a supplier's CoA provides a statement of quality, independent verification of isotopic purity is often a necessary step, especially for critical applications in drug development and quantitative studies. The two primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol 1: Determination of Isotopic Purity by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and readily available technique for determining the isotopic purity of deuterated compounds. The principle lies in quantifying the small residual signals from the non-deuterated and partially deuterated species.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent that does not have signals in the aromatic region (e.g., chloroform-d, acetone-d6).

-

Add a known quantity of an internal standard with a well-defined proton signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio for the small residual proton signals.

-

-

Data Analysis:

-

Integrate the area of the residual proton signal of this compound (a singlet in the aromatic region).

-

Integrate the area of the known proton signal from the internal standard.

-

Calculate the amount of the non-deuterated and partially deuterated species relative to the internal standard.

-

The isotopic purity can then be calculated using the following formula:

Isotopic Purity (atom % D) = [1 - (moles of residual H / (4 x moles of Thiophene))] x 100

-

Experimental Protocol 2: Determination of Isotopic Purity by Mass Spectrometry

Mass Spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of the different isotopologues of this compound (d0, d1, d2, d3, and d4). High-resolution mass spectrometry (HRMS) is particularly well-suited for this analysis.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be optimized for the specific mass spectrometer being used.

-

-

MS Data Acquisition:

-

Infuse the sample directly into the mass spectrometer or use a chromatographic introduction method (e.g., GC-MS or LC-MS).

-

Acquire a high-resolution mass spectrum in the appropriate mass range to observe the molecular ion of this compound (m/z ≈ 88).

-

Use a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isotopologues:

-

d0 (C₄H₄S): m/z ≈ 84.00

-

d1 (C₄H₃DS): m/z ≈ 85.01

-

d2 (C₄H₂D₂S): m/z ≈ 86.01

-

d3 (C₄HD₃S): m/z ≈ 87.02

-

d4 (C₄D₄S): m/z ≈ 88.03

-

-

Calculate the relative abundance of each isotopologue by measuring their respective peak intensities.

-

The isotopic purity is determined by the relative abundance of the fully deuterated (d4) species compared to the sum of all isotopologues.

Isotopic Purity (% d4) = (Intensity of d4 peak / Sum of intensities of d0 to d4 peaks) x 100

-

The logical flow for selecting and applying an analytical method for isotopic purity verification is outlined below.

Caption: Decision tree for selecting an analytical method for isotopic purity verification.

Conclusion: Ensuring Scientific Integrity Through Diligent Sourcing and Verification

The reliability of research data derived from studies utilizing this compound is fundamentally linked to the quality of the starting material. A thorough evaluation of commercial suppliers, coupled with a critical assessment of their provided Certificate of Analysis, is the first line of defense in ensuring high isotopic purity. For applications where precision is paramount, such as in regulated drug development environments, in-house verification of isotopic purity using quantitative NMR or high-resolution mass spectrometry is a prudent and often necessary step. By following the guidelines and protocols outlined in this guide, researchers can confidently source and utilize this compound, thereby upholding the principles of scientific integrity and generating robust and reproducible results.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | CAS 2036-39-7 | LGC Standards [lgcstandards.com]

- 5. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 文件 [sigmaaldrich.com]

- 8. チオフェン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. laballey.com [laballey.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Thiophene-d4

This guide provides a comprehensive analysis of the spectroscopic data for Thiophene-d4 (C₄D₄S), a deuterated isotopologue of thiophene. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize isotopic labeling for mechanistic studies, quantitative analysis, or as internal standards. We will delve into the nuances of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering not just the data, but the underlying scientific principles and practical insights for its interpretation and application.

Introduction: The Significance of Deuterium Labeling in Thiophene Analysis

Thiophene and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the accuracy of quantitative mass spectrometry-based assays through isotope dilution methods. The distinct spectroscopic signature of this compound, arising from the mass and nuclear spin properties of deuterium, necessitates a detailed understanding for its effective utilization. This guide serves as a definitive resource for the interpretation of its ¹H NMR, ¹³C NMR, MS, and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Deuterated Core

The replacement of protons with deuterons dramatically alters the NMR landscape of the thiophene ring. Understanding these changes is paramount for confirming isotopic purity and for any subsequent structural analysis.

¹H NMR Spectroscopy: The Sound of Silence

In a fully deuterated this compound sample of high isotopic purity, the ¹H NMR spectrum is expected to be largely silent. The deuterium nucleus (²H) has a spin quantum number I=1, and while it is NMR-active, it resonates at a significantly different frequency than protons and is not observed in a standard ¹H NMR experiment.

Field-Proven Insight: The practical utility of a ¹H NMR spectrum for this compound lies in the detection and quantification of residual protons. Even in highly enriched samples, trace amounts of partially deuterated or non-deuterated thiophene may be present. These will appear as low-intensity signals in the aromatic region, typically between 7.0 and 7.5 ppm, providing a direct measure of isotopic enrichment. For comparison, the ¹H NMR spectrum of unlabeled thiophene in CDCl₃ typically shows two multiplets, one around 7.12 ppm (Hβ) and the other around 7.33 ppm (Hα)[1].

Experimental Protocol: ¹H NMR of this compound

A standard ¹H NMR experiment can be employed. However, due to the low abundance of residual protons, a higher number of scans may be necessary to achieve an adequate signal-to-noise ratio for the impurity peaks.

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: The Isotope Effect and C-D Coupling

The ¹³C NMR spectrum of this compound provides direct evidence of the carbon skeleton and the presence of deuterium. Two key features distinguish it from the spectrum of unlabeled thiophene:

-

Isotope Shift: The resonance of a carbon atom bonded to deuterium is shifted slightly upfield (to a lower ppm value) compared to a carbon bonded to a proton. This is known as the deuterium isotope effect.

-

Carbon-Deuterium Coupling: The spin-1 nucleus of deuterium couples with the ¹³C nucleus, resulting in a splitting of the carbon signal. For a carbon directly bonded to a single deuterium, the signal will appear as a triplet (with a 1:1:1 intensity ratio) due to the three possible spin states of deuterium (-1, 0, +1).

For unlabeled thiophene, the ¹³C NMR spectrum in acetone-d₆ shows two signals at approximately 125.7 ppm (Cβ) and 127.4 ppm (Cα). In this compound, we expect to see two triplets, each shifted slightly upfield from these values.

| Carbon Position | Unlabeled Thiophene (ppm in Acetone-d₆) | Expected Pattern in this compound | Expected Chemical Shift (ppm) |

| Cα (C2, C5) | ~127.4 | Triplet | Slightly < 127.4 |

| Cβ (C3, C4) | ~125.7 | Triplet | Slightly < 125.7 |

Experimental Protocol: ¹³C NMR of this compound

A standard proton-decoupled ¹³C NMR experiment is performed. To observe the C-D coupling, a proton-decoupled but deuterium-coupled experiment should be run.

Caption: Workflow for ¹³C NMR analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a molecule through its fragmentation pattern.

The molecular weight of unlabeled thiophene (C₄H₄S) is 84.14 g/mol [2]. With the replacement of four hydrogen atoms (1.008 g/mol each) with four deuterium atoms (2.014 g/mol each), the molecular weight of this compound (C₄D₄S) is expected to be approximately 88.17 g/mol .

The mass spectrum of this compound will therefore show a molecular ion peak (M⁺˙) at m/z 88. The fragmentation pattern will be analogous to that of thiophene, but with the fragments being 4 mass units heavier. The major fragments of unlabeled thiophene include the loss of a hydrogen atom (m/z 83), the loss of acetylene (m/z 58), and the formation of the thioformyl cation (m/z 45).

| Ion | Unlabeled Thiophene (m/z) | This compound (Expected m/z) |

| [C₄D₄S]⁺˙ (Molecular Ion) | 84 | 88 |

| [C₄D₃S]⁺ | 83 | 86 |

| [C₂D₂S]⁺˙ | 58 | 60 |

| [CDS]⁺ | 45 | 46 |

Trustworthiness through Self-Validation: The presence of the molecular ion at m/z 88 and the characteristic isotopic cluster for a sulfur-containing compound (a significant M+2 peak due to the natural abundance of ³⁴S) provides strong evidence for the identity and isotopic enrichment of this compound.

Experimental Protocol: EI-MS of this compound

A standard EI-MS experiment is suitable for the analysis of this compound. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

Caption: Workflow for EI-MS analysis of this compound.

Infrared (IR) Spectroscopy: Vibrational Signatures of Deuteration

Infrared spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium atom leads to a significant shift of the C-D stretching and bending vibrations to lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This is a direct consequence of the increased reduced mass of the C-D bond.

The C-H stretching vibrations in aromatic compounds typically appear in the region of 3100-3000 cm⁻¹[3]. For this compound, the C-D stretching vibrations are expected to be observed at significantly lower wavenumbers, generally in the 2300-2200 cm⁻¹ region. Similarly, C-H bending vibrations will also shift to lower frequencies upon deuteration. The ring vibrations of the thiophene core will also be affected, though to a lesser extent.

| Vibrational Mode | Unlabeled Thiophene (cm⁻¹) | This compound (Expected Range cm⁻¹) |

| C-H/C-D Stretch | ~3100 | 2300-2200 |

| Ring Vibrations | 1500-1300 | Similar, with slight shifts |

| C-H/C-D Bending | 1200-700 | Lower frequency than C-H bends |

Authoritative Grounding: The NIST Chemistry WebBook provides a detailed list of observed vibrational frequencies for this compound, which can be used for precise spectral interpretation. For instance, strong absorptions are reported around 2290 cm⁻¹ and 2343 cm⁻¹, corresponding to C-D stretching modes.

Experimental Protocol: FT-IR of this compound